molecular formula C13H11Cl2NO B1351614 1-(3,4-Dichlorophenyl)-4-oxocyclohexanecarbonitrile CAS No. 65619-30-9

1-(3,4-Dichlorophenyl)-4-oxocyclohexanecarbonitrile

Cat. No. B1351614
CAS RN: 65619-30-9
M. Wt: 268.13 g/mol
InChI Key: YDVFTCZQEZJUIH-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-4-oxocyclohexanecarbonitrile (DCOPC) is a chemical compound with a wide range of applications in scientific research. It is used in organic synthesis and as a reagent in many different organic reactions. DCOPC is also used in the synthesis of various organic compounds and in the development of new drugs and pharmaceuticals. DCOPC has been studied extensively in the laboratory and has been found to have a number of important biochemical and physiological effects.

Scientific Research Applications

1. Synthesis and Antimicrobial Properties of 1-(3,4-Dichlorophenyl)cycloalkyl-1-penicillins and Cephalosporins

  • Results: The search results do not provide specific outcomes or quantitative data for this study .

2. Analysis and Characterization of 3-(3,4-Dichlorophenyl)-1,1-Dimethylurea (DCMU)-resistant Euglena

  • Results: The search results do not provide specific outcomes or quantitative data for this study .

3. 3,4-Dichlorophenol

  • Methods of Application: The compound is typically used in its standard state at 25 °C (77 °F), 100 kPa .
  • Results: The specific results or outcomes are not provided in the search results .

4. 3,4-Dichlorophenyl Isocyanate

  • Application Summary: 3,4-Dichlorophenyl isocyanate is used as a chemical intermediate and in organic synthesis. It’s a solid, ranging in color from white to yellow, and is an irritant for tissues including eyes and mucous membranes .
  • Methods of Application: The compound is typically used in its standard state at 25 °C (77 °F), 100 kPa .
  • Results: The specific results or outcomes are not provided in the search results .

5. 3,4-Dichlorophenol

  • Methods of Application: The compound is typically used in its standard state at 25 °C (77 °F), 100 kPa .
  • Results: The specific results or outcomes are not provided in the search results .

6. 3,4-Dichlorophenyl Isocyanate

  • Application Summary: 3,4-Dichlorophenyl isocyanate is used as a chemical intermediate and in organic synthesis. It’s a solid, ranging in color from white to yellow, and is an irritant for tissues including eyes and mucous membranes .
  • Methods of Application: The compound is typically used in its standard state at 25 °C (77 °F), 100 kPa .
  • Results: The specific results or outcomes are not provided in the search results .

properties

IUPAC Name

1-(3,4-dichlorophenyl)-4-oxocyclohexane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NO/c14-11-2-1-9(7-12(11)15)13(8-16)5-3-10(17)4-6-13/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDVFTCZQEZJUIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1=O)(C#N)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50393313
Record name 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dichlorophenyl)-4-oxocyclohexanecarbonitrile

CAS RN

65619-30-9
Record name Cyclohexanecarbonitrile, 1-(3,4-dichlorophenyl)-4-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65619-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 12-L, four-neck flask equipped with a temperature probe, reflux condenser and overhead stirrer was charged with methyl 5-cyano-5-(3,4-dichlorophenyl)-2-oxocyclohexanecarboxylate (424 g, crude, 350 g theoretical, 1.07 mol), brine (500 mL) and DMSO (3.4 L). The mixture was heated to 135° C. and stirred for 12 h. The progress of the reaction was monitored by TLC (4:6 EtOAc/Heptane; stained using Hanessian solution). The reaction mixture was cooled to room temperature and combined with the crude mixture from a previous 145 g batch reaction, diluted with water (6 L), extracted with MTBE (6 L), and then EtOAc/MTBE (3:5, 8 L). The organics were combined and washed with brine (4×2.5 L), dried over MgSO4, filtered and concentrated under reduced pressure at 40-45° C. to afford a residue which was triturated with heptane/MTBE (1:1, 1.2 L). The resulting slurry was stirred for 0.5 h, filtered and dried under high vacuum for 2 h to afford the title compound [313 g, 77% over 2 steps, 100% (AUC) by GC] as an off-white solid. 1H NMR (DMSO-d6, 300 MHz): δ 7.9 (d, 1H), 7.75 (dd, 1H), 7.6 (dd, 1H), 2.8-2.5 (m, 2H), 2.48-2.3 (m, 6H).
[Compound]
Name
12-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl 5-cyano-5-(3,4-dichlorophenyl)-2-oxocyclohexanecarboxylate
Quantity
424 g
Type
reactant
Reaction Step Two
Name
Quantity
3.4 L
Type
reactant
Reaction Step Two
Name
brine
Quantity
500 mL
Type
solvent
Reaction Step Two
Name
EtOAc Heptane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
6 L
Type
solvent
Reaction Step Five

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